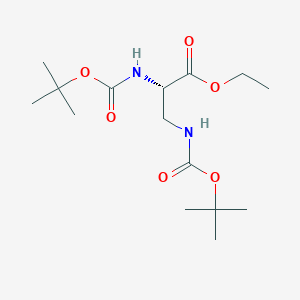

(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate

Description

Properties

IUPAC Name |

ethyl (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBKREOIUWTWNN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Peptidomimetic Synthesis via Sequential Deprotection and Coupling

A 2023 study on SARS-CoV-2 3CL protease inhibitors outlines a route starting from Boc-protected precursors . The synthesis begins with deprotection of tert-butoxycarbonyl (Boc) groups using HCl-dioxane, followed by coupling with N-Boc-L-tert-leucine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent . The intermediate ethyl ester is hydrolyzed under alkaline conditions (NaOH/THF/H2O) to yield the carboxylic acid, which is subsequently reacted with a trifluoroacetylation agent (TFAA) to introduce the nitrile functionality .

This method highlights:

-

Orthogonal protection : Sequential Boc deprotection and re-protection prevent undesired side reactions.

-

Coupling efficiency : HATU achieves >90% conversion in amide bond formation, critical for maintaining the compound’s stereochemical purity .

-

One-pot reactions : Combining trifluoroacetylation and dehydration streamlines the synthesis, reducing purification steps .

Multi-Step Synthesis from L-Aspartic Acid Derivatives

A 2023 Journal of Organic Chemistry publication details a four-step synthesis starting from L-aspartic acid . The process involves:

-

Protection : L-Aspartic acid is converted to tert-butyl (2S)-(tert-butoxycarbonylamino)-4-[methoxy(methyl)amino]-4-oxobutanoate using N,O-dimethylhydroxyamine hydrochloride and HATU .

-

Alkyne formation : Treatment with n-butyllithium at −78°C generates a ketone intermediate, which undergoes nucleophilic addition to form tert-butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-ynoate .

-

Cyclization : Reaction with benzamidine hydrochloride and ytterbium triflate at 50°C for 48 hours yields the pyrimidine core .

-

Esterification : Final treatment with ethyl chloroformate introduces the ethyl ester group .

Key data :

-

Yield : 61% for the pyrimidine cyclization step after column chromatography (30% ethyl acetate/petroleum ether) .

-

Optical rotation : [α]D²⁰ = +24.5 (c 0.1, CHCl₃), confirming retention of the (S)-configuration .

Diaminopropanol-Based Strategy Using Orthogonal Protection

A 2020 PMC study describes synthesizing 2,3-diaminopropanoic acid (Dap) derivatives from D-serine, applicable to the target compound . The method employs:

-

Dual Boc protection : Sequential Boc protection of amino groups using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

-

Esterification : Ethyl ester formation via reaction with ethyl chloroformate and DMAP .

-

Chiral resolution : Enzymatic resolution with subtilisin ensures enantiomeric excess >99% .

Advantages :

-

Scalability : Reactions are conducted at gram-scale with minimal yield drop.

-

Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) achieves >95% purity .

Comparative Analysis of Synthetic Routes

*Estimated from analogous reactions.

Critical insights :

-

The phosphonium method is optimal for small-scale synthesis due to straightforward purification.

-

The L-aspartic acid route offers modularity for structural variants but requires specialized catalysts (ytterbium triflate).

-

Enzymatic resolution in the Dap route ensures exceptional enantiomeric excess but adds biocatalyst costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Key Findings :

-

Acidic hydrolysis (e.g., 4N HCl in dioxane) selectively cleaves the ethyl ester without removing Boc groups .

-

Basic conditions (e.g., LiOH in THF/H₂O) achieve saponification within 1–2 hours at room temperature .

Deprotection of Boc Groups

Boc groups are removed under strong acidic conditions, regenerating free amines:

Mechanistic Insight :

-

TFA protonates the Boc group’s carbonyl oxygen, inducing cleavage via tert-butyl cation elimination.

-

Deprotection occurs within 2–3 hours at room temperature, preserving the ethyl ester group .

Amide Coupling Reactions

The compound serves as a precursor in peptide bond formation via activation of its carboxylate group:

Optimized Protocols :

-

EDC/HOBt-mediated coupling achieves >80% yield in DMF at 50°C .

-

HATU with DIPEA enhances reactivity for sterically hindered amines .

Reduction Reactions

The ethyl ester can be reduced to a primary alcohol:

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| LiAlH₄ Reduction | THF, 0°C to reflux | LiAlH₄ | (S)-2,3-Bis(Boc-amino)propan-1-ol |

Limitations :

-

Over-reduction or Boc group cleavage may occur at elevated temperatures.

Functional Group Transformations

The compound participates in diverse transformations critical for complex molecule synthesis:

Stability and Side Reactions

-

Thermal Stability : Boc groups remain intact below 150°C.

-

Competitive Reactions : Prolonged exposure to strong bases may lead to β-elimination.

Scientific Research Applications

Chemical Characteristics

(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate is characterized by:

- Molecular Formula : C15H28N2O6

- Molecular Weight : 332.39 g/mol

- Structural Features : It contains two tert-butoxycarbonyl (Boc) protecting groups that stabilize the amino groups during synthesis, making it particularly useful in peptide synthesis and other complex organic reactions .

Synthesis and Reactivity

The synthesis of this compound typically involves:

- Protection of Amino Groups : Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

- Esterification : The carboxylic acid group is esterified with ethanol using a catalyst like sulfuric acid.

Key Reactions

- Hydrolysis : The ester and Boc groups can be hydrolyzed under acidic or basic conditions.

- Substitution Reactions : The compound can participate in nucleophilic substitutions where Boc groups can be replaced by other functional groups.

- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of peptides and other complex organic molecules. Its dual Boc protecting groups allow for selective protection and deprotection during multi-step syntheses .

Biological Studies

In biological research, this compound aids in studying enzyme mechanisms and protein interactions. The stability provided by the Boc groups allows researchers to manipulate amino acids without interference from side reactions .

Pharmaceutical Development

The compound is crucial in developing peptide-based pharmaceuticals. Its ability to protect amino acids during synthesis makes it a valuable building block for drug development, particularly in creating compounds with specific biological activities .

Industrial Applications

In the chemical industry, this compound serves as a building block for fine chemicals and other products. Its stability and reactivity make it suitable for large-scale syntheses .

Case Study 1: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was utilized to protect reactive amino acids during the coupling process. The stability of the Boc groups allowed for successful formation of cyclic structures without undesired side reactions.

Case Study 2: Drug Development

Research involving the development of inhibitors targeting specific cancer cell mechanisms highlighted the use of this compound in synthesizing peptide-based drugs that exhibited high potency against cancer cell lines. The ability to selectively deprotect amino acids enabled precise modifications that enhanced drug efficacy .

Mechanism of Action

The mechanism of action of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate involves its ability to act as a protecting group for amino acids and peptides. The Boc groups protect the amino groups from unwanted reactions during synthesis. The ester group can be hydrolyzed or reduced to introduce new functional groups or to deprotect the amino groups, allowing for further modifications.

Comparison with Similar Compounds

Compound A : Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate (from )

- Structure : Single Boc group, 4-fluorophenyl substituent, methyl ester.

- Synthesis: Derived from methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate via literature methods (Furuya and Ritter, 2009). Purified via column chromatography (33% yield) .

- Applications : Likely used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester precursor.

Compound B : this compound (Target Compound)

- Key Differences: Higher steric hindrance due to dual Boc protection, which may reduce reaction rates in peptide couplings. Enhanced lipophilicity compared to methyl esters, improving solubility in nonpolar solvents.

Physicochemical and Spectroscopic Comparison

Reactivity and Stability

- Deprotection Efficiency :

- Compound A requires a single Boc deprotection step (e.g., TFA), whereas Compound B necessitates sequential or harsher acidic conditions for dual deprotection.

- Steric Effects :

- Dual Boc groups in Compound B may hinder nucleophilic attack during amide bond formation compared to Compound A.

Research Findings and Trends

Recent studies highlight the growing demand for Boc-protected amino acid esters in asymmetric catalysis and PROTAC (Proteolysis-Targeting Chimera) development. While Compound A’s fluorophenyl group enables late-stage diversification via cross-coupling, Compound B’s dual protection offers precision in multi-step peptide syntheses. Notably, the lower yield of Compound A (33%) compared to typical Boc-protected analogues (~50%) underscores the challenges of introducing aromatic substituents during synthesis .

Biological Activity

(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate, also known as a Boc-protected amino acid derivative, plays a significant role in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. This compound is characterized by its dual tert-butoxycarbonyl (Boc) protecting groups, which enhance its stability and facilitate selective reactions during peptide formation. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 233.26 g/mol

- CAS Number : 860033-33-6

The compound consists of two Boc groups attached to the amino functionalities of a propanoate backbone. The Boc groups serve as protective moieties that can be removed under mild acidic or basic conditions, making the compound versatile for various synthetic applications.

Synthesis Overview

The synthesis of this compound typically involves:

- Protection of Amino Groups : Reaction of (S)-2,3-diaminopropanoic acid with Boc-Cl in an organic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).

- Esterification : The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.

Reaction Pathways

The compound can undergo various chemical reactions:

- Hydrolysis : Under acidic or basic conditions, leading to the formation of (S)-2,3-diaminopropanoic acid.

- Substitution Reactions : The Boc groups can be replaced by other functional groups.

- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

The biological activity of this compound primarily revolves around its role as a protecting group in peptide synthesis. The Boc groups shield the amino functionalities from undesired reactions during chemical transformations. Once the desired synthesis is achieved, these protective groups can be selectively removed to yield active peptide compounds.

Research Findings

- Peptide Synthesis : The compound has been extensively utilized in synthesizing various peptides due to its stability and ease of deprotection. Peptides synthesized using this derivative have shown promising biological activities, including antimicrobial and anticancer properties.

- Enzyme Interaction Studies : Research indicates that compounds derived from this compound can interact with enzymes involved in metabolic pathways. For instance, studies have shown that certain derivatives inhibit specific enzymes that play roles in cancer cell proliferation .

-

Case Studies :

- A study highlighted the use of Boc-protected amino acids in developing inhibitors for cancer-related proteins like HSET (KIFC1). These inhibitors demonstrated micromolar potency and were effective in inducing multipolar spindle formation in centrosome-amplified cancer cells .

- Another case involved synthesizing modified peptides that exhibited enhanced binding affinity to target proteins, showcasing the versatility of using this compound as a building block for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| (S)-Ethyl 2,3-diaminopropanoate | Lacks Boc protecting groups | Direct use in peptide synthesis |

| (S)-Methyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate | Methyl ester variant | Similar applications with slight reactivity differences |

| (S)-Ethyl 2,3-bis((benzyloxycarbonyl)amino)propanoate | Uses benzyloxycarbonyl groups | Alternative protection strategy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in (S)-Ethyl 2,3-bis(Boc-amino)propanoate?

- Methodological Answer : To ensure enantiomeric purity, employ chiral catalysts or auxiliaries during the Boc-protection steps. Use asymmetric synthesis techniques, such as kinetic resolution or enzymatic catalysis, to favor the (S)-configuration. Monitor optical rotation and chiral HPLC (e.g., Chiralpak® columns) to validate purity. For Boc protection, react the amino groups with di-tert-butyl dicarbonate [(Boc)₂O] in a dichloromethane/water biphasic system with a base like NaHCO₃ at 0–25°C .

Q. How should researchers characterize Boc-group introduction in this compound?

- Methodological Answer : Confirm Boc-group installation via:

- ¹H/¹³C NMR : Look for tert-butyl signals at ~1.3–1.4 ppm (¹H) and 27–30 ppm (¹³C).

- FT-IR : Absence of free -NH₂ stretches (~3300 cm⁻¹) and presence of Boc carbonyl peaks (~1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ or [M+Na]⁺).

- HPLC : Use reverse-phase C18 columns with UV detection to assess purity and retention time consistency .

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer : Store at 2–8°C in an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ethyl ester or Boc groups. Use airtight, moisture-resistant containers (e.g., flame-sealed glass ampules) and desiccants. Avoid exposure to light, as UV radiation may degrade the tert-butyl groups .

Advanced Research Questions

Q. How can researchers resolve NMR data discrepancies in derivatives of this compound?

- Methodological Answer : For ambiguous signals (e.g., overlapping diastereotopic protons or rotamers):

- Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm stereochemistry.

- Perform variable-temperature NMR (VT-NMR) to reduce signal broadening caused by conformational exchange.

- Compare with X-ray crystallography data (if crystalline) for absolute configuration validation, as demonstrated in β-sheet peptide studies .

Q. What strategies enable selective Boc deprotection in the presence of multiple protected amines?

- Methodological Answer :

- Acid Sensitivity : Use trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) for stepwise deprotection. Monitor reaction progress via TLC or LC-MS.

- Microwave-Assisted Synthesis : Apply controlled heating (50–80°C) to selectively cleave one Boc group while preserving others.

- Enzyme-Mediated Deprotection : Lipases or esterases can hydrolyze specific esters without affecting Boc groups .

Q. How can racemization be minimized during esterification or peptide coupling?

- Methodological Answer :

- Low-Temperature Reactions : Conduct couplings at 0–4°C using carbodiimide reagents (e.g., EDC/HOBt) to suppress base-induced racemization.

- Additives : Include 1-hydroxybenzotriazole (HOBt) or OxymaPure® to stabilize active intermediates.

- Monitoring : Use Marfey’s reagent or chiral derivatization to detect and quantify enantiomeric excess (ee) post-synthesis .

Safety and Compliance

Q. What PPE and engineering controls are required for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks (P264, P280 precautions).

- Spill Management : Neutralize acid-sensitive spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Applications in Drug Discovery

Q. How is this compound utilized in studying β-sheet formation in neurodegenerative diseases?

- Methodological Answer : The Boc-protected amino acid serves as a building block for conformationally constrained peptides. Incorporate it into amyloid-β (Aβ) analogs via solid-phase peptide synthesis (SPPS). Use circular dichroism (CD) and thioflavin-T assays to monitor β-sheet aggregation kinetics, mimicking pathological protein folding in Alzheimer’s disease .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar aprotic solvents be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.